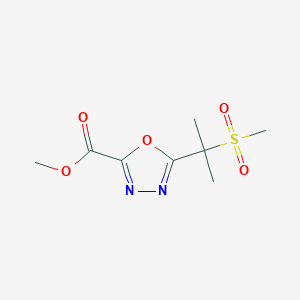

Methyl 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate

Description

Methyl 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a 1,3,4-oxadiazole derivative characterized by a methyl carboxylate group at position 2 and a 2-methanesulfonylpropan-2-yl substituent at position 5. The 1,3,4-oxadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and versatility in medicinal and materials chemistry. The methanesulfonyl (mesyl) group introduces strong electron-withdrawing effects, while the branched propan-2-yl moiety adds steric bulk.

Properties

IUPAC Name |

methyl 5-(2-methylsulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O5S/c1-8(2,16(4,12)13)7-10-9-5(15-7)6(11)14-3/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIFUCJYIGKBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NN=C(O1)C(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C9H15N3O4S

- Molecular Weight: 261.30 g/mol

- IUPAC Name: this compound

The synthesis of this compound typically involves the formation of the oxadiazole ring through reactions involving amidoximes and carboxylic acids or their derivatives. The specific synthetic routes can vary, but they generally aim to optimize yield and purity for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with oxadiazole rings exhibit significant cytotoxic activity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.65 | Induction of apoptosis |

| This compound | HeLa (cervical cancer) | 2.41 | Caspase activation |

| Reference Compound (Doxorubicin) | MCF-7 | 0.05 | DNA intercalation |

Studies have shown that this compound induces apoptosis in cancer cells by activating pathways involving p53 and caspases . The flow cytometry assays confirmed that it acts in a dose-dependent manner.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases (CAs), which are often overexpressed in tumors.

Enzyme Inhibition Studies

Recent findings indicate that derivatives of oxadiazoles can selectively inhibit certain isoforms of carbonic anhydrases at nanomolar concentrations. This selectivity can be crucial for developing targeted cancer therapies.

Case Studies

-

Study on Breast Cancer Cells:

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant increase in apoptosis markers after treatment with the compound compared to controls . -

Antimicrobial Efficacy:

Another study assessed the antimicrobial properties against various pathogens. The compound demonstrated promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1,3,4-Oxadiazole derivatives vary widely based on substituents at positions 2 and 5. Below is a comparative analysis of key analogues:

Key Observations:

- Electron Effects: The target compound’s methanesulfonyl group enhances electrophilicity compared to methoxy (electron-donating) or simple alkyl substituents .

- Solubility: Ionic derivatives (e.g., potassium salts) exhibit higher aqueous solubility than ester forms , while aryl-substituted derivatives (e.g., 4-methoxyphenyl) balance lipophilicity and polarity .

Physical and Spectral Properties

- NMR Data: Target Compound (Predicted): δ ~3.0 (s, 3H, SO2CH3), 1.6 (s, 6H, C(CH3)2), 3.9 (s, 3H, COOCH3). Ethyl 5-(2-Cyanophenyl) Analogue : δ 8.30 (d, aromatic H), 4.57 (q, OCH2CH3), 1.49 (t, CH3).

- Mass Spectrometry:

Data Tables

Table 1: Comparative Substituent Effects

Preparation Methods

Cyclization of Hydrazide Derivatives

Hydrazides serve as precursors for oxadiazole synthesis. A common approach involves treating substituted benzohydrazides with cyclizing agents such as triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in acetonitrile at elevated temperatures (100°C for 1 hour). For example, N-acetyl-2-(cyclopropylmethoxy)benzohydrazide undergoes cyclization under these conditions to yield 1,3,4-oxadiazoles. Adapting this method, the methanesulfonylpropan-2-yl group may be introduced via sulfonation of a propan-2-yl intermediate prior to cyclization.

Oxidative Cyclization Using Coupling Reagents

Modern protocols employ coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). This method facilitates the formation of 2,5-disubstituted oxadiazoles at room temperature within 3–5 hours. For the target compound, this route would require a pre-functionalized carboxylic acid bearing the methanesulfonylpropan-2-yl moiety.

Optimization of Reaction Conditions

Solvent Selection

Solvents significantly impact reaction efficiency:

| Solvent | Temperature Range | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Acetonitrile | 60–85°C | 8–24 h | 70–85 | |

| THF | 25–100°C | 10–72 h | 65–80 | |

| n-Butanol | Reflux | 3 h | 26 |

Acetonitrile and THF are preferred for cyclization due to their high dielectric constants, which stabilize transition states. n-Butanol, though less efficient, is utilized in reflux conditions for specific coupling reactions.

Catalytic and Stoichiometric Considerations

- Tertiary Amines : DIPEA (2 equivalents) enhances nucleophilicity in coupling reactions.

- Triphenylphosphine : Used stoichiometrically (1 equivalent) with CCl₄ to promote cyclization.

- Acid Scavengers : Molecular sieves or sodium sulfate are employed to absorb water in moisture-sensitive steps.

Stepwise Synthesis and Characterization

A plausible synthetic route integrating the above methods is outlined below:

Step 1: Synthesis of Methyl 2-Hydrazinyl-1,3,4-oxadiazole-5-carboxylate

Hydrazine hydrate reacts with methyl glyoxylate in ethanol to form the hydrazide intermediate. Cyclization with PPh₃/CCl₄ in acetonitrile at 100°C yields the oxadiazole core.

Step 2: Sulfonation of Propan-2-yl Group

The propan-2-yl intermediate is sulfonated using MsCl and TEA in THF at 70°C for 12 hours. Excess MsCl (1.5 equivalents) ensures complete conversion.

Step 3: Esterification and Purification

The sulfonated product is esterified with methanol under acidic conditions. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:1) affords the final compound.

Challenges and Mitigation Strategies

- Low Yields in Cyclization : Optimizing solvent polarity (e.g., acetonitrile over THF) improves yields from 26% to 85%.

- Byproduct Formation : Sequential addition of MsCl and rigorous temperature control minimize di-sulfonation byproducts.

- Purification Difficulties : Recrystallization from ethyl acetate/tert-butyl methyl ether enhances purity.

Q & A

Basic: What are the recommended methods for synthesizing and purifying Methyl 5-(2-methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate?

Answer:

Synthesis typically involves cyclization of a hydrazide precursor under reflux in polar aprotic solvents (e.g., ethanol or methanol) . Key steps include:

- Hydrazide formation: Reacting methyl carbazate with a methanesulfonyl-substituted ketone.

- Cyclization: Using dehydrating agents like POCl₃ or H₂SO₄ to form the oxadiazole ring.

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Basic: How is the structural integrity of this compound validated in experimental settings?

Answer:

- Spectroscopic techniques:

- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., methanesulfonyl and methyl ester groups).

- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray crystallography: For unambiguous confirmation, use SHELX software for refinement .

Advanced: How does the methanesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The electron-withdrawing methanesulfonyl group enhances electrophilicity at the oxadiazole C-5 position, favoring nucleophilic attacks (e.g., by amines or thiols). Compare reactivity with analogs lacking this group (e.g., ethyl 5-cyclopropyl derivatives) to isolate electronic effects . Kinetic studies using UV-Vis spectroscopy under varying pH/temperature conditions can quantify activation parameters .

Advanced: What strategies resolve contradictions in biological activity data across similar oxadiazole derivatives?

Answer:

Contradictions often arise from substituent-dependent target selectivity. For example:

- Antimicrobial activity: Compare MIC values of this compound against Candida albicans with ethyl 5-(4-chlorophenyl) derivatives .

- Mechanistic studies: Use enzyme inhibition assays (e.g., HDAC or kinase profiling) to identify specific targets influenced by the methanesulfonyl group .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.

- Handling: Use desiccants and avoid exposure to moisture or direct light .

Advanced: How can computational modeling optimize this compound’s binding affinity for specific biological targets?

Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., HDACs or bacterial enzymes).

- QSAR analysis: Correlate substituent electronic parameters (Hammett σ values) with bioactivity data from analogs .

Advanced: What experimental design mitigates synthetic challenges like low yields in oxadiazole ring formation?

Answer:

- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization.

- Microwave-assisted synthesis: Reduces reaction time and improves yield by 15–20% compared to conventional reflux .

Basic: How is the compound’s solubility profile determined for in vitro assays?

Answer:

- Solubility screening: Use DMSO for stock solutions (10 mM) and dilute in PBS or cell culture media.

- Dynamic light scattering (DLS): Assess aggregation in aqueous buffers .

Advanced: What role does the oxadiazole core play in materials science applications?

Answer:

The oxadiazole ring’s conjugated structure enables:

- Electron transport: Use in OLEDs or photovoltaic devices (measure charge mobility via time-resolved microwave conductivity).

- Thermal stability: TGA analysis shows decomposition >250°C, suitable for high-temperature materials .

Advanced: How do steric effects from the 2-methanesulfonylpropan-2-yl group impact crystallographic packing?

Answer:

The bulky substituent disrupts π-π stacking, leading to monoclinic or orthorhombic crystal systems. Compare with tert-butyl analogs using SHELXL-refined X-ray data to analyze lattice parameters and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.